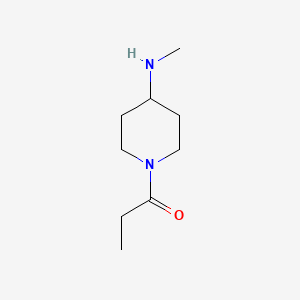

4-Methylamino-1-propionylpiperidine

Description

Structure

3D Structure

Properties

IUPAC Name |

1-[4-(methylamino)piperidin-1-yl]propan-1-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H18N2O/c1-3-9(12)11-6-4-8(10-2)5-7-11/h8,10H,3-7H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RRUSDXAHDXKSFA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(=O)N1CCC(CC1)NC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H18N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID601254898 | |

| Record name | 1-[4-(Methylamino)-1-piperidinyl]-1-propanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601254898 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

170.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

902836-34-4 | |

| Record name | 1-[4-(Methylamino)-1-piperidinyl]-1-propanone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=902836-34-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-[4-(Methylamino)-1-piperidinyl]-1-propanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601254898 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 4 Methylamino 1 Propionylpiperidine and Analogues

Strategies for Piperidine (B6355638) Core Synthesis

The construction of the piperidine scaffold is a foundational step in the synthesis of 4-methylamino-1-propionylpiperidine and its analogs. Various cyclization strategies have been developed to efficiently form this six-membered nitrogen-containing heterocycle.

Reductive Cyclization Approaches in Piperidine Ring Formation

Reductive cyclization represents a powerful method for the formation of the piperidine ring. This approach typically involves the intramolecular cyclization of a linear precursor containing both an amine and a group susceptible to reduction and cyclization. One such method is the electroreductive cyclization of an imine with a terminal dihaloalkane, which can be performed in a flow microreactor to afford piperidine derivatives in good yields. nih.gov This technique offers a greener alternative to some traditional methods that may use toxic reagents like mercury cathodes. nih.gov

Another notable strategy is the reductive hydroamination/cyclization cascade of alkynes. mdpi.com This reaction proceeds through the formation of an iminium ion, which is then reduced to yield the piperidine ring. mdpi.com The diastereoselective synthesis of highly substituted N-hydroxypiperidines has also been achieved through the intramolecular reductive cyclization of 1-keto-5-ketoximes using sodium cyanoborohydride. tandfonline.com Furthermore, a one-pot synthesis of functionalized piperidines can be accomplished via an organocatalytic Mannich reaction followed by reductive cyclization. rsc.org

Aza-Michael Addition Reactions for Piperidine Scaffold Construction

The aza-Michael addition, or conjugate addition of an amine to an α,β-unsaturated carbonyl compound, is a widely employed strategy for constructing piperidine rings. acs.orgrsc.orgrsc.org This intramolecular reaction can be catalyzed by organocatalysts to produce enantiomerically enriched di- and tri-substituted piperidines. mdpi.com The stereochemical outcome of the cyclization can often be controlled, allowing for the synthesis of specific diastereomers, such as 2,6-cis or 2,6-trans-disubstituted piperidines. acs.org The success of the intramolecular aza-Michael reaction can be influenced by the nature of the nitrogen nucleophile; for instance, the poor nucleophilicity of sulfonamides can sometimes hinder the reaction, a challenge that can be overcome by activating the conjugate acceptor. acs.org

The versatility of the aza-Michael addition is further demonstrated in tandem reactions. For example, a biocatalytic approach combines a transaminase-mediated reaction with an aza-Michael cyclization to enantioselectively produce 2,6-disubstituted piperidines. acs.org

Dieckmann Condensation and Other Cyclization Pathways

The Dieckmann condensation is a base-catalyzed intramolecular cyclization of a diester to form a β-keto ester, which can then be further manipulated to produce the desired piperidine derivative. organic-chemistry.orglibretexts.orgmasterorganicchemistry.com This method is particularly effective for forming five- and six-membered rings. masterorganicchemistry.com A classic synthesis of 1-methyl-4-piperidone, a related piperidine derivative, utilizes a Dieckmann cyclization as a key step. wikipedia.org

Beyond these specific named reactions, other cyclization pathways for piperidine synthesis include intramolecular nucleophilic substitution, where an amine displaces a leaving group on a carbon chain to form the ring. nih.gov

Installation of the 1-Propionyl Moiety

Once the piperidine ring is formed, the next critical step is the introduction of the propionyl group at the nitrogen atom.

Acylation Techniques at the Piperidine Nitrogen

The most direct method for introducing the 1-propionyl group is through the acylation of the piperidine nitrogen. This is typically achieved by reacting the secondary amine of the piperidine ring with a suitable acylating agent, such as propionyl chloride or propionic anhydride (B1165640). researchgate.netgoogle.com This reaction, often carried out in the presence of a base to neutralize the acid byproduct, efficiently forms the desired N-acyl piperidine.

Introduction of the 4-Methylamino Group

The final step in the synthesis of this compound is the introduction of the methylamino group at the 4-position of the piperidine ring. A common strategy involves the reductive amination of a 4-piperidone (B1582916) precursor. This two-step process begins with the reaction of the ketone with methylamine (B109427) to form an intermediate imine or enamine, which is then reduced in situ using a reducing agent like sodium borohydride (B1222165) or catalytic hydrogenation to yield the secondary amine.

Alternatively, the synthesis can proceed from a precursor already containing a nitrogen-based functional group at the 4-position, which is then converted to the methylamino group. For instance, a 4-amino group can be methylated. A known route to the related compound 3-methylamino-piperidine involves the synthesis of 3-methylamino-pyridine followed by reduction of the pyridine (B92270) ring. google.com

Amination and Selective Alkylation Procedures for Piperidine Derivatives

The introduction of an amino group and subsequent selective alkylation are critical steps in the synthesis of this compound. Reductive amination is a widely employed method for forming C-N bonds. nih.gov This approach often involves the condensation of a piperidone precursor with an amine, followed by reduction of the resulting imine or enamine.

A common route to related structures involves the Strecker-type condensation of a piperidone, such as 1-benzylpiperidin-4-one, with an amine and a cyanide source to yield an α-aminonitrile. researchgate.net Subsequent hydrolysis and esterification can provide a 4-amino-4-carboxymethylpiperidine scaffold, which can then be N-acylated. researchgate.net

Selective alkylation of the nitrogen atom within the piperidine ring or the exocyclic amino group is crucial. The use of protecting groups is a standard strategy to achieve selectivity. For instance, the piperidine nitrogen can be protected with a group like benzyloxycarbonyl (Cbz) or tert-butoxycarbonyl (Boc) to direct alkylation or acylation to other positions. google.com The choice of the N-protecting group can also influence the stereochemical outcome of subsequent reactions. nih.gov

Recent advancements have explored more direct methods. For example, N-aminopyridinium salts have been utilized as ammonia (B1221849) surrogates for the synthesis of secondary amines through a self-limiting alkylation process. chemrxiv.org This one-pot protocol involves N-aminopyridinium arylation followed by N-alkylation and in situ depyridylation, offering a novel disconnection for constructing complex secondary amines. chemrxiv.org

| Method | Description | Key Features | Reference |

| Reductive Amination | Condensation of a ketone with an amine followed by reduction. nih.gov | Commonly used for C-N bond formation. | nih.gov |

| Strecker Synthesis | Reaction of a ketone with an amine and cyanide. researchgate.net | Forms an α-aminonitrile intermediate. | researchgate.net |

| N-Aminopyridinium Salts | Used as ammonia surrogates for selective alkylation. chemrxiv.org | One-pot protocol for secondary amines. | chemrxiv.org |

Directed Functionalization at the Piperidine 4-Position

Achieving selective functionalization at the C4 position of the piperidine ring is a significant synthetic challenge. Directed C-H functionalization has emerged as a powerful tool to introduce substituents at specific sites, often avoiding the need for pre-functionalized starting materials. nih.gov

Rhodium-catalyzed C-H insertion reactions have been successfully employed for the synthesis of positional analogues of methylphenidate. The site selectivity (C2, C3, or C4) is controlled by the choice of the rhodium catalyst and the nitrogen protecting group. nih.gov For instance, using N-α-oxoarylacetyl-piperidines in combination with a specific rhodium catalyst directs C-H functionalization to the C4 position. nih.gov

Palladium-catalyzed C(sp³)–H arylation offers another sophisticated method for C4 functionalization. By employing a directing group at the C3 position, such as an aminoquinoline auxiliary, regio- and stereoselective arylation at C4 can be achieved. acs.org Mechanistic studies have shown that with certain directing groups, deuterium (B1214612) incorporation is favored at the C4 position over the C2 position, despite the stronger C(4)-H bond, which aligns with the observed regioselectivity of the arylation reaction. acs.org These methods are tolerant of various functional groups on the aryl halide coupling partner. acs.org

| Catalyst System | Directing Group | Position Functionalized | Key Advantage | Reference |

| Rhodium(II) catalysts | N-α-oxoarylacetyl | C4 | Catalyst and protecting group control of regioselectivity. | nih.gov |

| Palladium(II) acetate | C3-aminoquinoline | C4 | High regio- and stereoselectivity for arylation. | acs.org |

Stereochemical Control in the Synthesis of Piperidine Derivatives

The stereochemistry of substituents on the piperidine ring is often critical for biological activity. google.com Therefore, developing synthetic methods that allow for precise stereochemical control is of paramount importance.

Asymmetric hydrogenation of pyridine and its derivatives is a cornerstone for accessing chiral piperidines. Catalysts based on iridium, rhodium, and ruthenium have proven effective for the stereoselective hydrogenation of pyridinium (B92312) salts and substituted pyridines. nih.gov For example, iridium(I) catalysts with P,N-ligands have been used for the asymmetric hydrogenation of 2-substituted pyridinium salts. nih.gov A method for synthesizing cis-1-benzyl-3-methylamino-4-methyl-piperidine utilizes a one-step reduction of a methylamino-containing pyridinium, achieving a high cis/trans selectivity. google.com

Chemo-enzymatic approaches combine the strengths of chemical synthesis and biocatalysis to achieve high stereoselectivity. A notable example is the asymmetric dearomatization of activated pyridines to produce substituted piperidines with well-defined stereochemistry. nih.gov This method can employ a stereoselective one-pot amine oxidase/ene imine reductase cascade to convert N-substituted tetrahydropyridines into stereo-defined 3- and 3,4-substituted piperidines. nih.gov

Substrate-controlled diastereoselective reactions are also a powerful strategy. The stereochemistry at one position can direct the stereochemical outcome of a reaction at another position. For instance, the alkylation of a chiral piperidine precursor at the C4 position can be controlled by the existing stereocenter at the C2 position. google.com

| Strategy | Method | Catalyst/Enzyme | Outcome | Reference |

| Asymmetric Hydrogenation | Hydrogenation of pyridinium salts. nih.govgoogle.com | Iridium, Rhodium, Ruthenium complexes. | Enantioenriched piperidines. | nih.govgoogle.com |

| Chemo-enzymatic Dearomatization | Oxidation/reduction cascade. nih.gov | Amine oxidase/Ene imine reductase. | Stereo-defined 3- and 3,4-substituted piperidines. | nih.gov |

| Substrate Control | Diastereoselective alkylation. google.com | N/A | Control of new stereocenters based on existing ones. | google.com |

Recent Advances in Diversification Strategies for Piperidine Scaffolds in Research

The demand for novel piperidine-containing compounds in drug discovery has spurred the development of innovative diversification strategies. These methods aim to provide access to a wide range of structurally diverse piperidine analogues from common intermediates.

Diversity-Oriented Synthesis (DOS) provides a powerful approach to generate libraries of complex and stereochemically diverse molecules. One such strategy utilizes Type II Anion Relay Chemistry (ARC) to construct 2,4,6-trisubstituted piperidines. nih.gov This modular approach allows for chemical and stereochemical diversification at multiple positions of the piperidine scaffold. nih.gov

Domino reactions, or cascade reactions, offer an efficient way to build molecular complexity in a single pot. researchgate.net Metal-catalyzed intramolecular cyclizations are prominent in this area, enabling the synthesis of various heterocyclic scaffolds, including piperidines. nih.govresearchgate.net For instance, a tandem protocol involving amide activation, reduction of nitrile ions, and intramolecular nucleophilic substitution provides a facile, metal-free, one-pot route to N-substituted and C-substituted piperidines. nih.gov

Late-stage functionalization, the introduction of functional groups into a complex molecule at a late step in the synthesis, is another key strategy. Photoredox catalysis has been used for the highly diastereoselective α-amino C-H arylation of densely functionalized piperidines. nih.gov This method allows for the modification of complex piperidine cores with high precision.

| Strategy | Description | Key Feature | Reference |

| Diversity-Oriented Synthesis (DOS) | Modular synthesis of a library of compounds. nih.gov | Access to all possible stereoisomers of a scaffold. | nih.gov |

| Domino Reactions | Multiple bond-forming reactions in one pot. researchgate.netnih.gov | Increased efficiency and atom economy. | researchgate.netnih.gov |

| Late-Stage Functionalization | Introduction of functional groups at a late synthetic stage. nih.gov | Modification of complex, pre-formed scaffolds. | nih.gov |

Analytical Chemistry Approaches for Characterizing 4 Methylamino 1 Propionylpiperidine

Chromatographic Techniques for Separation and Quantification in Research

Chromatography is fundamental to separating 4-Methylamino-1-propionylpiperidine from reaction mixtures, byproducts, or impurities. The choice between liquid and gas chromatography typically depends on the compound's volatility and thermal stability.

High-Performance Liquid Chromatography (HPLC) Methodologies

High-Performance Liquid Chromatography (HPLC) is a principal technique for the analysis of this compound due to the compound's polarity and non-volatile nature. Reverse-phase HPLC (RP-HPLC) is commonly the method of choice. In this setup, a nonpolar stationary phase (like a C18 column) is used with a polar mobile phase.

A typical HPLC method for a related compound, 1-Methylpiperidine-4-methylamine, utilizes a mobile phase consisting of acetonitrile (B52724), water, and an acid modifier like phosphoric acid or, for mass spectrometry compatibility, formic acid. bldpharm.com The separation is based on the differential partitioning of the analyte between the stationary and mobile phases. The propionyl group and the secondary amine in this compound would dictate its retention behavior. Method development would involve optimizing the mobile phase composition (the ratio of organic solvent to aqueous buffer) and the pH to achieve a sharp peak shape and adequate retention time. For instance, a gradient elution, where the mobile phase composition is changed over time, might be employed to ensure the efficient elution of all components in a sample mixture. nih.govsemanticscholar.org

Table 1: Illustrative HPLC Parameters for Analysis of a Related Piperidine (B6355638) Compound

| Parameter | Condition |

|---|---|

| Column | Newcrom R1 (C18) |

| Mobile Phase | Acetonitrile (MeCN) and water with a phosphoric acid modifier |

| Detection | UV, Evaporative Light Scattering Detector (ELSD), or Mass Spectrometry (MS) |

| Application Note | For MS-compatible methods, formic acid is substituted for phosphoric acid. This method is scalable for preparative separation to isolate impurities. |

This data is based on a method for the related compound 1-Methylpiperidine-4-methylamine and serves as an example. bldpharm.com

Gas Chromatography (GC) Considerations for Volatile Derivatives

Gas Chromatography (GC) is highly efficient for volatile and thermally stable compounds. Direct analysis of this compound by GC can be challenging due to its polarity, which can lead to poor peak shape and interactions with the GC column.

To overcome these issues, derivatization is often employed. The secondary amine group can be acylated, for example, using an agent like pentafluoropropionic anhydride (B1165640) (PFPA), to create a more volatile and less polar derivative. nih.gov This process not only improves chromatographic performance but can also enhance sensitivity in detection. The choice of the stationary phase in the GC column is also critical; a mid-polarity phase would likely be required to achieve good separation of the derivatized analyte from other components. nih.gov The study of homologous and regioisomeric aminoketones has shown that gas chromatographic retention is significantly affected by the structure, such as the addition of a methylene (B1212753) group in the nitrogen-containing ring. sielc.com

Hyphenated Techniques for Structural Elucidation and Purity Assessment (e.g., LC-MS, HPLC-HRMS, GC-MS)

Hyphenated techniques, which couple a separation method with a spectroscopic detection method, are powerful tools for both qualitative and quantitative analysis.

LC-MS (Liquid Chromatography-Mass Spectrometry): This is arguably the most powerful technique for analyzing compounds like this compound. After separation by HPLC, the analyte is introduced into the mass spectrometer. Electrospray ionization (ESI) in positive mode would be effective due to the presence of the basic nitrogen atoms, which are readily protonated. LC-MS can provide the molecular weight of the compound and, through tandem MS (MS/MS), its structural fragments, confirming the identity. High-resolution mass spectrometry (HRMS) coupled with HPLC can provide a highly accurate mass measurement, which helps in determining the elemental composition with high confidence. nih.govsemanticscholar.org

GC-MS (Gas Chromatography-Mass Spectrometry): For GC analysis, coupling to a mass spectrometer is standard practice. After separation of the (often derivatized) compound, the mass spectrometer provides a mass spectrum that serves as a chemical fingerprint. The fragmentation pattern observed in the mass spectrum gives detailed structural information. For instance, in related N-acyl piperidines, characteristic fragmentation involves cleavage of the acyl group and fragmentation of the piperidine ring. nih.govnih.gov

Spectroscopic Investigations for Structural Confirmation and Elucidation

Spectroscopic methods are indispensable for the unambiguous determination of the molecular structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR, ¹³C NMR)

NMR spectroscopy is the most definitive method for elucidating the carbon-hydrogen framework of an organic molecule.

¹H NMR: A proton NMR spectrum would reveal the number of different types of protons, their connectivity, and their chemical environment. For this compound, one would expect to see signals for the ethyl group of the propionyl moiety (a triplet and a quartet), signals for the protons on the piperidine ring (which would be complex multiplets), a signal for the N-methyl group (a singlet or doublet depending on coupling to the N-H proton), and a signal for the N-H proton itself. The integration of these signals would correspond to the number of protons of each type. nih.govresearchgate.net

¹³C NMR: A carbon-13 NMR spectrum shows the number of chemically non-equivalent carbon atoms. For this compound, nine distinct signals would be expected, corresponding to the nine carbon atoms in the molecule. The chemical shifts of these signals would indicate the type of carbon (e.g., carbonyl, aliphatic). Techniques like DEPT (Distortionless Enhancement by Polarization Transfer) can be used to distinguish between CH₃, CH₂, CH, and quaternary carbons. researchgate.netmdpi.com

Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

| Atom Type | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

|---|---|---|

| Propionyl CH₃ | ~1.1 | ~10 |

| Propionyl CH₂ | ~2.3 | ~28 |

| Propionyl C=O | - | ~172 |

| Piperidine H2/H6 | ~3.0 - 4.5 (broad) | ~40 - 45 |

| Piperidine H3/H5 | ~1.2 - 2.0 (broad) | ~30 - 35 |

| Piperidine H4 | ~2.5 - 3.0 | ~50 - 55 |

| N-CH₃ | ~2.4 | ~35 |

| N-H | Variable, broad | - |

Note: These are predicted values and can vary based on the solvent and other experimental conditions. The broadness of piperidine signals is due to conformational flexing of the ring and potential nitrogen inversion.

Mass Spectrometry (MS and HRMS) for Accurate Mass and Fragmentation Analysis

Mass spectrometry provides information about the mass-to-charge ratio (m/z) of a molecule and its fragments.

Accurate Mass (HRMS): High-resolution mass spectrometry would be used to determine the exact mass of the molecular ion ([M+H]⁺). This measured mass can be compared to the calculated mass for the molecular formula C₉H₁₈N₂O to confirm the elemental composition with a high degree of certainty. semanticscholar.org

Fragmentation Analysis (MS/MS): In tandem mass spectrometry, the molecular ion is selected and fragmented. The resulting fragmentation pattern provides a roadmap of the molecule's structure. For this compound, key fragmentations would be expected to include:

Loss of the propionyl group.

Cleavage at the C4 position of the piperidine ring, leading to fragments containing the methylamino group.

Alpha-cleavage adjacent to the ring nitrogen.

Table 3: Predicted Key Mass Spectrometry Fragments for this compound

| m/z Value (Predicted) | Identity of Fragment |

|---|---|

| 171.15 | [M+H]⁺ (Protonated Molecular Ion) |

| 114.12 | [M - C₃H₅O]⁺ (Loss of propionyl group) |

| 97.11 | Fragment from piperidine ring cleavage |

Note: These are predicted fragmentation patterns. Actual fragmentation can be influenced by the ionization method and energy. The mass spectra of related compounds like 1-Methyl-4-(methylamino)piperidine show major peaks at m/z 97 and 96, which correspond to fragments of the piperidine ring system. nih.gov

Advanced Analytical Strategies for Complex Mixture Analysis in Chemical Biology Research

In the context of chemical biology, a compound like this compound would likely be studied within complex biological matrices, such as cell lysates, plasma, or tissue homogenates. Analyzing the compound in these environments requires more advanced and sensitive techniques than simple spectroscopy of the pure substance. The goal is often to quantify the compound, identify its metabolites, or study its interactions with biological macromolecules.

A common workflow involves sample preparation to isolate the analyte of interest from the complex matrix, followed by a high-resolution separation and detection method.

Sample Preparation:

Solid-Phase Extraction (SPE): This is a widely used technique for cleaning up complex samples. A cartridge containing a solid adsorbent is chosen based on the properties of the analyte. For a moderately polar compound like this compound, a reverse-phase (e.g., C18) or a mixed-mode cation exchange sorbent could be effective.

Liquid-Liquid Extraction (LLE): This classic technique separates compounds based on their differential solubility in two immiscible liquids. The pH of the aqueous phase can be adjusted to control the protonation state and thus the solubility of the amine groups in the molecule.

Microdialysis: This in-vivo sampling technique can be used to measure the unbound concentration of a compound in the interstitial fluid of a specific tissue, providing valuable pharmacokinetic and pharmacodynamic information. nih.gov

Separation and Detection:

High-Performance Liquid Chromatography (HPLC) and Ultra-High-Performance Liquid Chromatography (UHPLC): These are the workhorse techniques for separating components of a mixture. A reverse-phase column is typically used for compounds of this polarity. The separation is based on the differential partitioning of the analyte between the mobile phase and the stationary phase.

Mass Spectrometry (MS): When coupled with HPLC or UHPLC (LC-MS), mass spectrometry provides highly sensitive and specific detection. The mass spectrometer can be operated in various modes to confirm the molecular weight of the parent compound and to identify and quantify metabolites by their mass-to-charge ratio. Tandem mass spectrometry (MS/MS) can be used to fragment the molecule, providing structural information that aids in the definitive identification of the compound and its biotransformation products.

The development of such advanced analytical methods is crucial for understanding the fate and activity of piperidine derivatives in a biological setting, which is a key aspect of chemical biology research. nih.gov These techniques allow researchers to move beyond simple structural confirmation and to probe the compound's behavior in the intricate environment of a living system.

Structure Activity Relationship Sar Studies of 4 Methylamino 1 Propionylpiperidine Analogues in Biological Systems

Impact of Piperidine (B6355638) Ring Substitution on Biochemical Interactions

The piperidine ring serves as the fundamental scaffold for this class of compounds, and its substitution pattern is a primary determinant of biological activity. nih.govmdpi.com Alterations at various positions on this ring can influence binding affinity, efficacy, and selectivity for opioid receptors. eurekaselect.comnih.gov

Research on fentanyl analogs has extensively demonstrated that substitutions on the piperidine ring are crucial for activity. eurekaselect.comnih.gov For instance, the introduction of a methyl group at the 3-position of the piperidine ring can significantly impact analgesic potency. eurekaselect.comresearchgate.net The cis-3-methyl derivative, in particular, is noted to be highly potent. eurekaselect.comresearchgate.net However, groups larger than a methyl at this position tend to cause a severe reduction in potency, suggesting that steric factors play a critical role. eurekaselect.comresearchgate.net

Substitutions at the 4-position of the piperidine ring are also known to be influenced by steric requirements rather than the chemical nature of the substituent. eurekaselect.com The addition of groups like a carbomethoxy or methoxymethyl at this position has led to the development of highly potent compounds such as carfentanil and sufentanil, respectively. nih.gov

| Compound | Modification on Piperidine Ring | Relative Potency (Compared to Morphine) | Key Observation |

|---|---|---|---|

| Fentanyl | None (Reference) | ~50-100 times | Prototype of the 4-anilidopiperidine class. eurekaselect.commdpi.com |

| cis-3-Methylfentanyl | Methyl group at C3 (cis) | Significantly higher than fentanyl | Demonstrates the potentiation effect of small alkyl groups at the 3-position. eurekaselect.comresearchgate.net |

| trans-3-Methylfentanyl | Methyl group at C3 (trans) | Less potent than cis isomer, but more potent than fentanyl | Highlights the stereochemical sensitivity of the receptor interaction. researchgate.net |

| Carfentanil | Carbomethoxy group at C4 | ~10,000 times | Shows that polar, sterically acceptable groups at C4 can dramatically increase potency. nih.govplos.org |

| Lofentanil | Carbomethoxy at C4 and a cis-methyl at C3 | Extremely potent and long-acting | Combines favorable substitutions at both C3 and C4 positions. nih.gov |

The 1-propionyl group, attached to the piperidine nitrogen, is a defining feature of fentanyl and its potent analogs. nih.govmdpi.com This N-acyl group plays a significant role in the interaction with the µ-opioid receptor. SAR studies have shown that the nature of this acyl group is critical for high agonist activity. While the propionyl group is optimal in many cases, other short-chain acyl groups can also confer high potency. For example, replacing the propionyl group with an acetyl group results in acetylfentanyl, which retains significant, albeit generally lower, analgesic activity compared to fentanyl. researchgate.net

The length and structure of the N-acyl chain influence how the molecule fits into the receptor's binding pocket. nih.gov Studies on various N-acyl chain lengths have found that the propionyl group often provides a superior balance of size, lipophilicity, and electronic properties for optimal interaction with key residues in the µ-opioid receptor. nih.gov

In the specific case of 4-Methylamino-1-propionylpiperidine, the group at the 4-position is a methylamino group. This is a modification from the anilino group found in fentanyl. nih.gov The 4-amino (or substituted amino) moiety is essential for the molecule's interaction with the opioid receptor. This nitrogen-containing group is typically protonated at physiological pH and forms a crucial ionic bond with an acidic residue, such as Asp147, in the binding pocket of the µ-opioid receptor. plos.orgnih.gov This salt bridge is a primary anchor point for the ligand.

Stereochemical Aspects of Biological Activity in Functionalized Piperidine Derivatives

Stereochemistry is a critical factor that governs the biological activity of functionalized piperidine derivatives. nih.govmdpi.com The three-dimensional arrangement of atoms in these molecules dictates how they fit into the chiral environment of a receptor's binding site. For piperidine-based opioids, the conformation of the piperidine ring and the orientation of its substituents are paramount for potent agonist activity. nih.gov

Studies have shown that for many potent opioid agonists, the molecule adopts a conformation where the 4-substituent (such as an aryl group) is in an axial position relative to the piperidine chair conformation. nih.gov This orientation is believed to mimic the spatial arrangement of key pharmacophoric elements found in rigid opioid molecules like morphine. nih.govnih.gov Conversely, compounds that prefer an equatorial orientation of the 4-substituent often exhibit antagonist properties. nih.gov

The introduction of chiral centers, for example by adding a methyl group at the C-3 position of the piperidine ring, creates diastereomers (cis and trans isomers) with markedly different biological activities. eurekaselect.comresearchgate.net For 3-methylfentanyl, the cis-isomer is substantially more potent than the trans-isomer, highlighting the precise stereochemical requirements of the µ-opioid receptor. researchgate.net This difference in potency underscores that while one isomer can achieve an optimal fit within the binding pocket, the other is sterically hindered, leading to a weaker interaction. researchgate.net Generally, the duration of action is not as dependent on stereochemistry, but the higher potency of certain isomers can be influenced by pharmacodynamic factors. eurekaselect.comnih.gov

Computational Approaches in SAR Elucidation (e.g., Molecular Modeling, QSAR)

Computational methods are indispensable tools for elucidating the SAR of this compound and related compounds. mdpi.com These in-silico techniques provide insights into the molecular interactions that are often difficult to obtain through experimental methods alone.

Molecular Modeling and Docking: Molecular docking studies are used to predict the binding orientation of ligands within the active site of a target receptor, such as the µ-opioid receptor. plos.orgtandfonline.com For fentanyl analogs, these models have confirmed that the protonated piperidine nitrogen forms a key salt bridge with the Asp147 residue, and the aromatic portions of the molecule engage in hydrophobic and aromatic stacking interactions with residues like Tyr148 and Trp318. tandfonline.com By modeling analogs with different substituents, researchers can predict how these changes will affect binding affinity and guide the synthesis of more potent or selective compounds. plos.org Molecular dynamics (MD) simulations further refine these models by showing how the ligand-receptor complex behaves over time, revealing the stability of interactions and potential induced-fit mechanisms. mdpi.comacquirepublications.orgbiorxiv.org

Quantitative Structure-Activity Relationship (QSAR): QSAR studies establish a mathematical relationship between the chemical structures of a series of compounds and their biological activity. nih.govnih.gov By calculating various molecular descriptors (e.g., electronic, steric, and hydrophobic properties), QSAR models can be developed to predict the activity of novel, unsynthesized compounds. nih.govherts.ac.uk For piperidine derivatives, 2D and 3D-QSAR models have been successfully built to predict their affinity for the µ-opioid receptor. nih.govnih.gov These models help identify the key structural features that are either beneficial or detrimental to activity, thereby streamlining the drug design process. nih.govmdpi.com

| Computational Method | Application in SAR | Key Insights Provided |

|---|---|---|

| Molecular Docking | Predicting ligand binding modes in the µ-opioid receptor. | Identification of key interactions (e.g., salt bridge with Asp147, hydrophobic pockets). plos.orgtandfonline.com |

| Molecular Dynamics (MD) | Simulating the dynamic behavior of the ligand-receptor complex. | Assessment of binding stability and conformational changes (induced fit). biorxiv.org |

| 3D-QSAR (e.g., CoMFA) | Relating 3D molecular fields to biological activity. | Mapping of favorable and unfavorable steric and electrostatic regions for receptor binding. nih.gov |

| Scaffold Hopping | Exploring novel chemical scaffolds with similar activity. | Generation of virtual libraries of new potential ligands based on a known pharmacophore. nih.govherts.ac.uk |

Comparative SAR Analysis with Other Bioactive Piperidine Scaffolds for Research Insights

Comparing the SAR of the 4-anilidopiperidine scaffold, to which this compound belongs, with other bioactive piperidine-containing classes provides valuable insights into the broader principles of ligand-receptor interactions. nih.gov

Comparison with Pethidine (Meperidine): Pethidine is a simpler synthetic opioid that also contains a central piperidine ring. nih.govresearchgate.net Like fentanyl, it has an N-methylpiperidine core. However, instead of a 4-anilino group, pethidine has both a phenyl ring and an ester group attached directly to the C-4 position of the piperidine ring. The SAR of pethidine confirms the importance of the piperidine ring and the 4-phenyl group for activity. researchgate.net However, the 4-anilidopiperidine structure of fentanyl allows for a more extended and potent interaction with the µ-opioid receptor, resulting in significantly higher potency. mdpi.com This comparison highlights how different substitutions at the 4-position can lead to vastly different pharmacological profiles.

Comparison with Morphine: Although morphine has a rigid, multi-ring structure, its core includes a piperidine ring that is crucial for its activity. nih.govnih.gov SAR studies hypothesize that flexible opioids like fentanyl and pethidine adopt a conformation within the receptor that spatially aligns their key pharmacophoric features—the protonated nitrogen and an aromatic ring—with those of the rigid morphine template. nih.govresearchgate.net The N-phenethyl group of fentanyl, for instance, is thought to occupy a hydrophobic pocket that is analogous to a region occupied by part of morphine's complex ring system. This comparative analysis reinforces the concept of a common pharmacophore for µ-opioid receptor agonists. nih.gov

Emerging Research Perspectives and Future Directions

Development of Novel and Efficient Synthetic Strategies for Complex Piperidine (B6355638) Derivatives

The synthesis of piperidine-containing molecules is a dynamic area of organic chemistry, with a continuous drive towards more efficient and versatile methodologies. nih.gov Traditional methods are often being supplanted by innovative strategies that offer greater control over stereochemistry and substitution patterns, which are crucial for biological activity.

Recent advancements have focused on:

Catalytic Hydrogenation: Novel heterogeneous catalysts, such as cobalt on titanium nanoparticles and nickel silicide, are enabling the acid-free and diastereoselective hydrogenation of pyridine (B92270) precursors to piperidines, even in environmentally benign solvents like water. nih.govmdpi.com

Domino Reactions: One-pot reactions that integrate multiple steps, such as amide activation, nitrile ion reduction, and intramolecular nucleophilic substitution, are streamlining the synthesis of N-substituted and C-substituted piperidines without the need for metal catalysts. researchgate.net

Asymmetric Synthesis: The development of chiral catalysts and desymmetrization approaches allows for the enantioselective synthesis of piperidines, which is critical as the stereochemistry of these molecules can profoundly impact their pharmacological properties. nih.govthieme-connect.com For instance, methods like nitro-Mannich/reduction cyclization are being employed to control stereochemistry. mdpi.com

Modular Approaches: A recently unveiled modular strategy combines biocatalytic carbon-hydrogen oxidation and radical cross-coupling to construct complex, three-dimensional piperidine molecules in fewer steps, accelerating the drug discovery process. news-medical.net This two-step process simplifies the building of these structures and reduces reliance on expensive precious metal catalysts. news-medical.net

These evolving synthetic methods are not only expanding the accessible chemical space for piperidine derivatives but are also making their production more cost-effective and sustainable. news-medical.net

Integration of Advanced Analytical Techniques for Comprehensive Characterization and In Situ Analysis

The structural complexity of novel piperidine derivatives necessitates the use of sophisticated analytical techniques for their unambiguous characterization. A combination of spectroscopic and spectrometric methods is routinely employed to elucidate the precise arrangement of atoms within these molecules.

Key analytical techniques include:

Nuclear Magnetic Resonance (NMR) Spectroscopy: One-dimensional (¹H and ¹³C) and two-dimensional NMR techniques (COSY, HMQC, HMBC) are indispensable for determining the connectivity and stereochemistry of piperidine derivatives. researchgate.net

Mass Spectrometry (MS): Techniques like Liquid Chromatography-Mass Spectrometry (LC-MS) are crucial for confirming the molecular weight and elemental composition of newly synthesized compounds. derpharmachemica.comproquest.com

X-ray Crystallography: This powerful technique provides definitive proof of the three-dimensional structure of crystalline piperidine derivatives, offering insights into bond lengths, angles, and crystal packing. nih.gov

In Silico Analysis: Computational methods, including Quantitative Structure-Activity Relationship (QSAR) and pharmacophore modeling, are increasingly used to analyze the structural features responsible for biological activity. nih.gov These analyses can predict how modifications to the piperidine scaffold might influence properties like solubility and receptor binding. nih.gov

The integration of these techniques allows for a comprehensive understanding of the structure-property relationships of piperidine derivatives, guiding further synthetic efforts.

Deepening Understanding of Metabolic Fate and Its Implications for Chemical Design and Optimization

The metabolic stability of a drug candidate is a critical determinant of its clinical success. For piperidine-containing compounds, understanding their metabolic fate is essential for designing molecules with improved pharmacokinetic profiles.

Research in this area is focused on:

Identifying Metabolic Liabilities: Early identification of metabolic "hotspots" on the piperidine scaffold, such as sites of oxidation or glucuronidation, allows for targeted chemical modifications to block these pathways. nih.gov

Scaffold Hopping: This strategy involves replacing a metabolically unstable part of a molecule with a different, more stable scaffold while retaining biological activity. For example, replacing a phenyl ring with a pyridyl or pyrimidyl group can increase metabolic stability by reducing lipophilicity and resistance to oxidative metabolism. nih.gov

Modulating Physicochemical Properties: The introduction of chiral centers or specific substituents on the piperidine ring can alter a molecule's physicochemical properties, such as lipophilicity (logD), which in turn can influence its metabolic profile and permeability. thieme-connect.com

By proactively addressing metabolic liabilities through rational design, researchers can enhance the "drug-likeness" of novel piperidine derivatives.

Elucidating Undiscovered Biological Targets and Pathways Interacted with by Piperidine Scaffolds

The structural diversity of piperidine derivatives suggests that they may interact with a wide range of biological targets beyond those already known. ajchem-a.com The piperidine moiety is a key pharmacophore in drugs targeting various receptors and enzymes. encyclopedia.pub

Future research will likely uncover new biological roles for these compounds:

Broad Pharmacological Spectrum: Piperidine derivatives have already shown a vast range of pharmacological activities, including anticancer, antimicrobial, antiviral, anti-inflammatory, and analgesic effects. ijnrd.org

Opioid Receptor Modulation: The piperidine structure is central to the activity of many synthetic opioids that target μ-opioid receptors. encyclopedia.pubtandfonline.com Ongoing research aims to develop new analgesics with improved side-effect profiles by exploring novel interactions with these and other opioid receptors. tandfonline.com

Enzyme Inhibition: Piperidine-based molecules have been designed as potent inhibitors of various enzymes, such as HIV-1 protease and telomerase. nih.govnih.gov Structure-based design and molecular docking studies are being used to identify and optimize inhibitors for new enzymatic targets. nih.govnih.gov

Ion Channel Modulation: The piperidine derivative 4-azatetracyclo tetradecane (B157292) has shown increased activity against the influenza A virus by fitting into a lipophilic pocket in the M2 ion channel receptor. ijnrd.org This highlights the potential for piperidines to modulate the function of other ion channels.

The continued exploration of the biological activities of diverse piperidine libraries is expected to reveal novel therapeutic targets and applications.

Application in Probing Fundamental Biological Processes and Chemical Tool Development for Biomedical Research

Beyond their direct therapeutic potential, piperidine derivatives are valuable tools for probing fundamental biological processes. Their ability to be tailored to interact with specific biological targets makes them excellent chemical probes.

Applications in this domain include:

Fragment-Based Drug Discovery (FBDD): Piperidine-containing fragments are used as starting points in FBDD campaigns. acs.org The development of synthetic methodologies that allow for the three-dimensional elaboration of these fragments is a key area of research. acs.org

Probing Receptor Function: Specifically designed piperidine ligands can be used to investigate the structure and function of receptors, such as opioid receptors, helping to elucidate the molecular basis of their activity. tandfonline.com

Investigating Cellular Pathways: By designing piperidine derivatives that inhibit specific enzymes or block certain pathways, researchers can study the roles of these components in complex cellular processes. nih.govnih.gov

Development of Bioactive Alkaloid Analogs: Synthetic analogs of naturally occurring piperidine alkaloids, such as piperine, are being developed to explore and enhance their beneficial biological properties, which range from antibacterial to anticancer effects. encyclopedia.pub

The development of new and versatile piperidine-based chemical tools will continue to be a driving force in advancing our understanding of biology and disease.

Q & A

Basic Research Questions

Q. What are the recommended methodologies for synthesizing 4-Methylamino-1-propionylpiperidine with high purity?

- Methodological Answer : Synthesis optimization often involves multi-step reactions, including amine acylation and piperidine functionalization. Key steps include:

- Reagent Selection : Use propionyl chloride for acylation under anhydrous conditions to minimize side reactions .

- Purification : Employ column chromatography (e.g., silica gel with gradient elution) or recrystallization in ethanol to achieve >95% purity. Analytical techniques like HPLC or GC-MS should validate purity .

- Safety Protocols : Follow OSHA guidelines for handling volatile reagents, including fume hood use and PPE compliance .

Q. How can researchers structurally characterize this compound to confirm its identity?

- Methodological Answer : Combine spectroscopic and computational methods:

- NMR Spectroscopy : Analyze - and -NMR spectra to confirm proton environments and carbonyl/amine groups. Compare with PubChem reference data .

- Mass Spectrometry : Use high-resolution MS (HRMS) to verify molecular weight (e.g., calculated vs. observed m/z).

- Computational Validation : Perform density functional theory (DFT) calculations to simulate spectral data and cross-validate experimental results .

Q. What safety protocols are critical when handling this compound in laboratory settings?

- Methodological Answer :

- Exposure Mitigation : Use fume hoods for synthesis steps involving volatile intermediates. Avoid skin contact via nitrile gloves and lab coats .

- Emergency Response : Maintain spill kits with neutralizing agents (e.g., sodium bicarbonate for acid spills). Train personnel in SDS-reviewed protocols .

- Storage : Store in airtight containers at 2–8°C under inert gas (N) to prevent degradation .

Advanced Research Questions

Q. How can factorial design optimize reaction conditions for this compound synthesis?

- Methodological Answer :

- Variable Selection : Test factors like temperature (60–100°C), solvent polarity (DMF vs. THF), and catalyst loading (0.1–1.0 eq).

- Statistical Analysis : Use a 2 factorial design to identify interactions between variables. ANOVA can determine significant factors affecting yield .

- Computational Modeling : Apply software like COMSOL or Aspen Plus to simulate reaction kinetics and predict optimal conditions .

Q. How should researchers address contradictory data in pharmacological studies of this compound?

- Methodological Answer :

- Reproducibility Checks : Replicate assays under standardized conditions (e.g., cell lines, incubation times) to rule out experimental variability .

- Meta-Analysis : Aggregate data from multiple studies using tools like RevMan to identify trends or confounding variables (e.g., solvent residues in drug formulations) .

- Mechanistic Studies : Employ knock-out models or competitive binding assays to clarify target specificity vs. off-target effects .

Q. What computational strategies are effective for predicting the biological targets of this compound?

- Methodological Answer :

- Molecular Docking : Use AutoDock Vina or Schrödinger Suite to screen against protein databases (e.g., PDB). Focus on receptors with piperidine-binding pockets (e.g., sigma-1 receptors) .

- Machine Learning : Train QSAR models with datasets of known piperidine bioactivities to predict ADMET properties .

- Validation : Cross-reference predictions with in vitro assays (e.g., radioligand binding assays for receptor affinity) .

Q. How can researchers design experiments to evaluate the metabolic stability of this compound?

- Methodological Answer :

- In Vitro Models : Use hepatic microsomes (human or rat) to measure CYP450-mediated degradation. Monitor via LC-MS/MS for parent compound and metabolites .

- Isotope Tracing : Incorporate -labeled propionyl groups to track metabolic pathways.

- Computational Tools : Apply PK-Sim or GastroPlus to simulate first-pass metabolism and bioavailability .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.